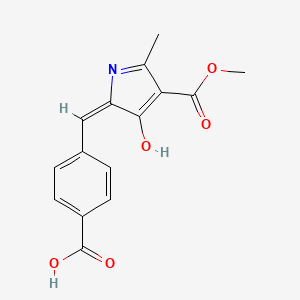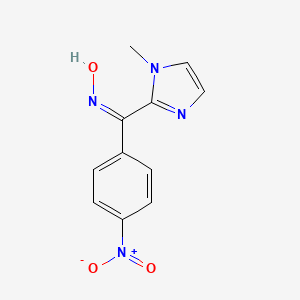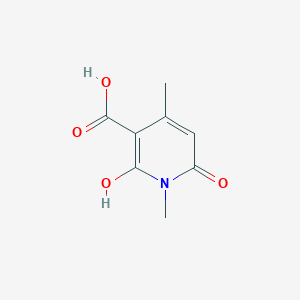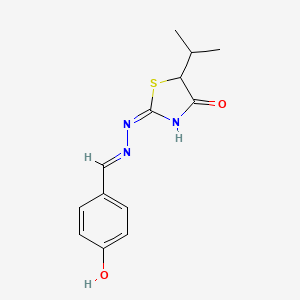
Methyl 4-hydroxy-6-methylquinazoline-8-carboxylate
Übersicht
Beschreibung
“Methyl 4-hydroxy-6-methylquinazoline-8-carboxylate” is a chemical compound with the molecular formula C11H10N2O3 . It is used for research purposes.
Molecular Structure Analysis
The molecular structure of “Methyl 4-hydroxy-6-methylquinazoline-8-carboxylate” consists of 11 carbon atoms, 10 hydrogen atoms, 2 nitrogen atoms, and 3 oxygen atoms . The molecular weight of the compound is 218.21 g/mol.Physical And Chemical Properties Analysis
“Methyl 4-hydroxy-6-methylquinazoline-8-carboxylate” has various physical and chemical properties. It has a molecular weight of 218.21 g/mol. More detailed properties like melting point, boiling point, and density are not provided in the search results .Wissenschaftliche Forschungsanwendungen
Pheromone Component in Insect Behavior
Methyl 4-hydroxy-6-methylquinazoline-8-carboxylate, as a derivative of 4-methylquinazoline, has been identified as a component of the male sex pheromone in the parasitoid Nasonia vitripennis. It synergizes the response of virgin females to major pheromone components, although it is not attractive as a single component. This compound is synthesized in the abdomen of males and contributes to the characteristic odor of N. vitripennis males (Ruther, Steiner, & Garbe, 2007).
Potential Antiviral Applications
A study conducted by Kovalenko et al. (2020) discusses the methylation of methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate, which leads to the formation of products with potential as inhibitors of Hepatitis B Virus replication. This highlights a possible application in antiviral drug design (Kovalenko et al., 2020).
Antimicrobial Properties
The synthesis of derivatives of ethyl 6-(8-hydroxyquinolin-5-yl)-3-methylpyridazin-4-carboxylate, related to methyl 4-hydroxy-6-methylquinazoline-8-carboxylate, shows significant to moderate antimicrobial activity against various bacteria and fungi. This suggests potential applications in developing new antimicrobial agents (Abdel-Mohsen, 2014).
Synthesis and Structural Studies
The synthesis and crystallographic studies of methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate, a related compound, have been explored. This research contributes to understanding the compound's structure and potential applications in further chemical syntheses (Kovalenko, Drushlyak, Konovalova, Mariutsa, Kravchenko, Ivachtchenko, & Mitkin, 2019).
Applications in Drug Development
The compound's derivatives have been examined for their potential in drug development, particularly for their anticancer and antiviral properties. For instance, research into the synthesis and characterization of N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine revealed potent apoptosis induction and significant efficacy in cancer models, highlighting the compound's relevance in medicinal chemistry (Sirisoma et al., 2009).
Corrosion Inhibition
A study on corrosion inhibition found that derivatives of 8-hydroxyquinoline, closely related to methyl 4-hydroxy-6-methylquinazoline-8-carboxylate, acted as efficient inhibitors for mild steel in hydrochloric acid. This suggests applications in materials science and engineering (Rbaa, Benhiba, Obot, Oudda, Warad, Lakhrissi, & Zarrouk, 2019).
Antimicrobial Applications in Food Preservation
The antimicrobial potential of 4-methylquinoline and its analogues against foodborne bacteria, as investigated by Kim, Lee, Yang, & Lee (2014), opens possibilities for its application in food preservation and safety (Kim, Lee, Yang, & Lee, 2014).
Safety And Hazards
Eigenschaften
IUPAC Name |
methyl 6-methyl-4-oxo-3H-quinazoline-8-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3/c1-6-3-7-9(12-5-13-10(7)14)8(4-6)11(15)16-2/h3-5H,1-2H3,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQAPOAWGYNTVAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1)C(=O)OC)N=CNC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-hydroxy-6-methylquinazoline-8-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{[(E)-2-(ethoxycarbonyl)-3-oxo-1-butenyl]amino}-2-phenylacetic acid](/img/structure/B1417611.png)

![6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol](/img/structure/B1417615.png)

![2-{(E)-2-[(Z)-1-(4-fluorophenyl)ethylidene]hydrazono}-1,3-thiazolan-4-one](/img/structure/B1417617.png)
![2-[(4-iodoanilino)methylene]-1H-indene-1,3(2H)-dione](/img/structure/B1417618.png)



![5-Ethyl-7-trifluoromethyl-4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1417624.png)
![(Z)-2-acetyl-N-phenyl-3-[3-(trifluoromethyl)anilino]-2-propenamide](/img/structure/B1417625.png)
![2-methyl-1H,4H-pyrazolo[1,5-a][1,3,5]triazin-4-one](/img/structure/B1417627.png)

